molecular formula C12H11NO4 B2739711 Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate CAS No. 477868-29-4

Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate

Cat. No. B2739711
CAS RN: 477868-29-4
M. Wt: 233.223
InChI Key: PLJSYUXFUKMEJZ-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate, also known as M2DIA, is a synthetic compound that has been studied for its potential applications in the field of chemical synthesis and scientific research. M2DIA has been found to possess a number of useful properties, including its ability to act as a catalyst, a prodrug, and a building block for a variety of organic molecules.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Substituted 1-methyl-3,4-dihydro-isoquinolines, similar to Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate, are utilized in the synthesis of various pharmaceutical compounds. These compounds show potential in analgesic and spasmolytic properties. For example, halogenated phenylethyl groups in certain derivatives have shown interesting analgesic properties (Brossi et al., 1960).

Organic Chemistry and Catalysis

In organic chemistry, such isoquinolines are involved in redox-neutral annulations involving dual C-H functionalization. This indicates their utility in various synthetic applications in organic chemistry and catalysis (Paul et al., 2019).

Marine-Derived Compounds

Isoquinoline derivatives are also significant in the study of marine-derived compounds. For instance, mansouramycins, which are isoquinolinequinones from a marine streptomycete, exhibit notable cytotoxicity against various cancer cells, highlighting their potential in cancer research (Hawas et al., 2009).

Electrochemical Studies

The molecular structure of isoquinoline derivatives significantly influences their orientation and phase transitions in organic adsorbed layers at interfaces, such as the mercury-water interface. This is crucial in understanding electrochemical processes and designing electrochemical sensors (Buess-Herman et al., 1992).

Analytical Chemistry

In analytical chemistry, the behavior of substituted isoquinolines under mass spectrometric conditions provides valuable insights for the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

properties

IUPAC Name

methyl 2-(1,3-dioxo-4H-isoquinolin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJSYUXFUKMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate

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